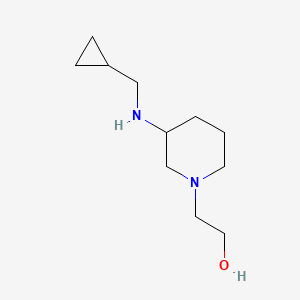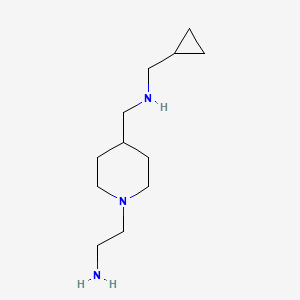
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves several steps. One common synthetic route includes the reaction of piperidine with cyclopropylmethylamine under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development .
In the pharmaceutical industry, piperidine derivatives are utilized for their biological activity, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This compound’s unique structure makes it a valuable candidate for further research in these areas .
Mechanism of Action
The mechanism of action of 2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
For instance, piperidine derivatives are known to interact with the central nervous system, potentially affecting neurotransmitter release and uptake. This interaction can result in therapeutic effects such as pain relief, sedation, or mood stabilization .
Comparison with Similar Compounds
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine can be compared with other piperidine derivatives, such as 2-amino-4-(1-piperidine) pyridine and 2-[4-(Cyclopropyl-Methyl-aMino)-piperidin-1-yl]-ethanol . These compounds share similar structural features but may differ in their pharmacological properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
2-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-5-8-15-6-3-12(4-7-15)10-14-9-11-1-2-11/h11-12,14H,1-10,13H2 |
InChI Key |
WZMYJCRKOYFXHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CCN(CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



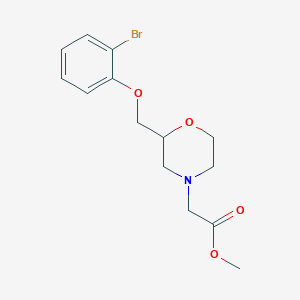
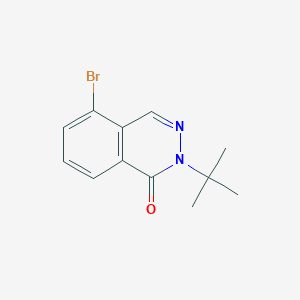
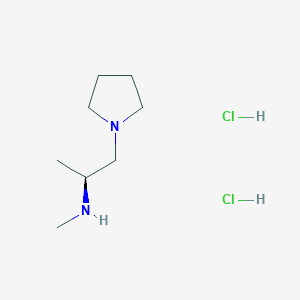
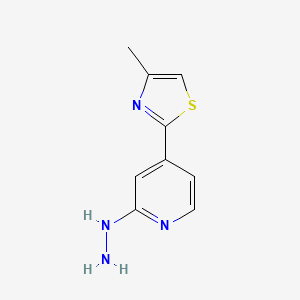


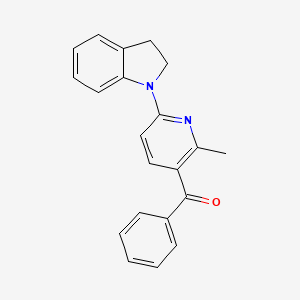
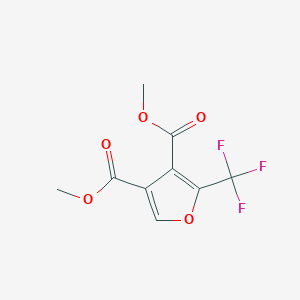
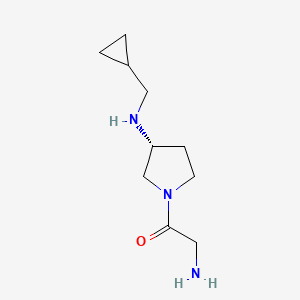
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)

